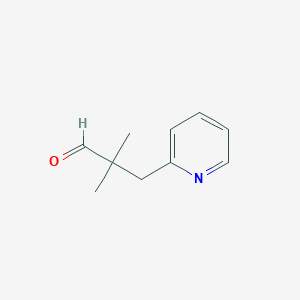

2,2-Dimethyl-3-(pyridin-2-yl)propanal

Description

2,2-Dimethyl-3-(pyridin-2-yl)propanal (CAS: 1936059-13-0) is a propanal derivative featuring a pyridin-2-yl substituent at the β-position and two methyl groups at the α-carbon. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol . The compound’s structure combines a reactive aldehyde group with a pyridine ring, which confers both electrophilic reactivity (via the aldehyde) and aromatic interactions (via the pyridine).

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2,2-dimethyl-3-pyridin-2-ylpropanal |

InChI |

InChI=1S/C10H13NO/c1-10(2,8-12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

SCIYBLOLFFOMPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propanal typically involves the reaction of pyridine derivatives with appropriate aldehyde precursors. One common method is the condensation reaction between 2-pyridinecarboxaldehyde and isobutyraldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-3-(pyridin-2-yl)propanal may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyridin-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Oxidation: 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid

Reduction: 2,2-Dimethyl-3-(pyridin-2-yl)propanol

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-3-(pyridin-2-yl)propanal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers[][3].

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development[][3].

Industry: It is used in the production of specialty chemicals and materials with specific properties[][3].

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-2,2-dimethylpropanal (CAS: 597-31-9)

This compound replaces the pyridin-2-yl group with a hydroxyl (-OH) substituent. Key differences include:

- Solubility and Reactivity : The hydroxyl group enhances polarity and water solubility compared to the hydrophobic pyridine ring in the target compound. However, the aldehyde group in 2,2-Dimethyl-3-(pyridin-2-yl)propanal is more electrophilic, favoring nucleophilic addition reactions.

- Biological Activity : Hydroxyl groups often participate in hydrogen bonding, which could improve binding to biological targets. In contrast, the pyridine ring may enable π-π stacking interactions, a feature absent in 3-Hydroxy-2,2-dimethylpropanal .

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal (CAS: 18516-19-3)

This analog substitutes the pyridine ring with a sulfonyloxy (-OSO₂C₆H₄CH₃) group. Notable contrasts include:

- Electrophilicity : The sulfonyloxy group acts as a leaving group, making this compound more reactive in substitution reactions (e.g., nucleophilic displacement). The aldehyde in the target compound is less reactive but more versatile in condensations (e.g., forming imines or hydrazones).

- Steric Effects : Both compounds share dimethyl groups at the α-carbon, but the bulkier sulfonyloxy group in the analog may hinder steric accessibility in reactions .

Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

- Conjugation Effects : The α,β-unsaturated ketone in chalcones allows for extended conjugation, enhancing UV absorption and redox activity. In contrast, the aldehyde group in 2,2-Dimethyl-3-(pyridin-2-yl)propanal lacks such conjugation but offers direct electrophilic reactivity.

- Biological Relevance : Chalcone-pyridine hybrids exhibit antimicrobial and anticancer activity, suggesting that the pyridin-2-yl group in the target compound could similarly enhance bioactivity if functionalized appropriately .

Pyrethroids (e.g., Permethrin, Resmethrin)

Pyrethroids like permethrin share a dimethylcyclopropane-carboxylate backbone, diverging significantly in structure but providing insights into steric and electronic effects:

- Electron-Withdrawing Effects : Pyrethroids’ ester groups are electron-withdrawing, whereas the pyridine ring in the target compound is electron-deficient, which may similarly polarize adjacent bonds .

Data Table: Key Properties of 2,2-Dimethyl-3-(pyridin-2-yl)propanal and Analogs

| Compound Name | CAS Number | Molecular Formula | Key Substituent | Reactivity Profile | Potential Applications |

|---|---|---|---|---|---|

| 2,2-Dimethyl-3-(pyridin-2-yl)propanal | 1936059-13-0 | C₉H₁₂N₂O | Pyridin-2-yl, aldehyde | Electrophilic aldehyde, π-π stacking | Pharmaceutical intermediates |

| 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | C₅H₁₀O₂ | Hydroxyl, aldehyde | H-bonding, nucleophilic addition | Solvent, polymer synthesis |

| 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal | 18516-19-3 | C₁₃H₁₈O₄S | Sulfonyloxy, aldehyde | Nucleophilic substitution | Reactive intermediate |

| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | N/A | C₁₅H₁₁NO₃ | Pyridin-2-yl, ketone | Conjugated ketone, redox activity | Antimicrobial agents |

Research Findings and Implications

- Synthetic Utility : The pyridin-2-yl group in 2,2-Dimethyl-3-(pyridin-2-yl)propanal may facilitate metal coordination or serve as a directing group in catalysis, as seen in pyridine-containing ligands .

- Biological Potential: Structural analogs like chalcone-pyridine hybrids demonstrate that pyridine rings enhance interaction with biological targets (e.g., enzymes or DNA), suggesting the target compound could be optimized for drug discovery .

- Stability Challenges : The aldehyde group’s susceptibility to oxidation may limit applications unless stabilized via derivatization (e.g., acetal formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.